N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-5-2-15(3-6-17)4-9-20(22)21-12-10-18-7-8-19(25-18)16-11-13-24-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDOJQCLFIKBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-3-carboxaldehyde and thiophene-2-carboxylic acid.
Reaction: A coupling reaction, possibly using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling, to form the furan-thiophene intermediate.
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Alkylation
Starting Materials: The furan-thiophene intermediate and an appropriate alkyl halide.
Reaction: An alkylation reaction to introduce the ethyl group, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Amidation
Starting Materials: The alkylated intermediate and 3-(4-methoxyphenyl)propanoic acid.
Reaction: An amidation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the amide group to an amine or the methoxyphenyl group to a phenol.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups onto the aromatic rings or the ethyl chain.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could participate in π-π stacking interactions, while the amide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogs
Thiophene derivatives are widely studied for their biological activities. Key comparisons include:
- N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) : This compound () shares a thiophene-oxadiazole core and a methoxyphenyl group. It exhibits lipoxygenase (LOX) inhibition activity , critical in anti-inflammatory applications. The sulfonyl-piperidine and oxadiazole groups enhance its binding affinity compared to the target compound’s simpler furan-thiophene linkage .
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones: These derivatives () demonstrate antibacterial activity against resistant strains. The bromothiophene and quinolone moieties contribute to DNA gyrase inhibition, a mechanism absent in the target compound’s structure .
Methoxyphenyl-Propanamide Derivatives
The 4-methoxyphenylpropanamide scaffold is associated with antioxidant and anticancer properties:
- 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide (): This derivative showed 1.4× higher antioxidant activity than ascorbic acid due to its naphthalene and hydrazide groups.
- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): With a tetrazole ring, this analog has enhanced H-bond acceptor capacity (6 acceptors vs. the target’s 4), improving solubility and bioavailability. Molecular weight (341.34 g/mol) is comparable to the target compound .
Heterocyclic Hybrids
Compounds combining multiple heterocycles highlight structural versatility:
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): The indole and biphenyl groups confer cytotoxicity against cancer cells, but the absence of thiophene/furan may limit cross-reactivity with the target compound’s putative targets .
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (): This triazole-thioether hybrid demonstrated potent anticancer activity against glioblastoma U-87 cells, attributed to the triazole’s metal-chelating properties. The target compound’s furan-thiophene system may lack similar efficacy .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Target Compound’s Potential: The furan-thiophene-ethyl chain may offer unique steric and electronic properties for targeting enzymes like LOX or kinases. However, empirical data on its synthesis, stability, and activity are lacking.
- Optimization Strategies : Introducing sulfonyl groups (as in 8a) or tetrazole rings (as in ) could enhance bioactivity. Anticancer efficacy might improve by incorporating triazole-thioether motifs .
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its dual heterocyclic structure, which includes furan and thiophene rings. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O2S, with a molecular weight of approximately 342.45 g/mol. The structural features of this compound are critical for its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. It may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.
Anticancer Potential
This compound has shown promising results in anticancer assays. It exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antibacterial activity.
- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.
- Cytotoxicity Assay : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines using an MTT assay. It exhibited IC50 values of 25 µM and 30 µM respectively, indicating potent cytotoxicity.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (TNF-α Reduction %) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | 32 | 50% | 25 (A549), 30 (MCF7) |
| Compound A | 64 | 40% | 35 |
| Compound B | 16 | 60% | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
